Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
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Overview
Description
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol. This compound is a derivative of tetrahydroquinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: One common synthetic route involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes. This reaction is followed by the aza-Michael-Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds.
Cascade Reactions: Another method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU. This reaction proceeds through the Knoevenagel condensation followed by the aza-Michael-Michael addition.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Quinolones, quinones, and other oxidized derivatives.
Reduction Products: Reduced tetrahydroquinolines and other reduced derivatives.
Substitution Products: Substituted tetrahydroquinolines with different functional groups.
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives are known to have a wide range of applications and are key structural motifs in pharmaceutical agents . They have been targeted by many research groups due to their abundance in natural products and notable biological activity .
Mode of Action
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in a variety of biochemical processes due to their wide range of applications .
Result of Action
Tetrahydroquinoline derivatives are known to have notable biological activity .
Scientific Research Applications
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is similar to other tetrahydroquinoline derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Tetrahydroquinoline: The parent compound without the tert-butyl and carboxylate groups.
Quinoline: A closely related compound with a different ring structure.
Tert-butylquinoline: A compound with a similar tert-butyl group but a different core structure.
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXLWTVSUXSGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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